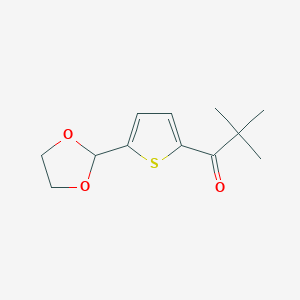

Tert-butyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-2,2-dimethylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3S/c1-12(2,3)10(13)8-4-5-9(16-8)11-14-6-7-15-11/h4-5,11H,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUGKKNOGDMAMOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C1=CC=C(S1)C2OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10641908 | |

| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]-2,2-dimethylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898772-82-2 | |

| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]-2,2-dimethylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Tert-butyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone

An In-depth Technical Guide to the Synthesis of Tert-butyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable heterocyclic building block in medicinal chemistry and materials science. We will explore the strategic considerations underpinning viable synthetic routes, with a primary focus on a robust and scalable organometallic approach. This document furnishes a detailed, field-proven experimental protocol, discusses alternative methodologies such as Friedel-Crafts acylation, and explains the critical causality behind key experimental choices. The guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous resource for the preparation of this and similar substituted thiophene derivatives.

Introduction and Strategic Overview

The thiophene nucleus is a privileged scaffold in numerous pharmacologically active compounds and organic electronic materials. Specific substitution patterns are key to modulating the biological activity or physical properties of these molecules. This compound is a bifunctional intermediate; the protected aldehyde at the 5-position allows for subsequent chemical modification (e.g., reductive amination, Wittig reactions), while the tert-butyl ketone moiety at the 2-position can influence solubility, stability, and steric interactions.

The synthesis of this target requires a strategy that reconciles the reactivity of the thiophene ring with the chemical orthogonality of its two functional groups. A retrosynthetic analysis reveals two primary pathways, each with distinct advantages and challenges.

Caption: Retrosynthetic analysis of the target molecule.

-

Pathway A (Organometallic Route): This strategy involves the formation of a carbon-carbon bond via a nucleophilic attack. It begins with the protection of an aldehyde on a pre-functionalized thiophene, followed by halogen-metal exchange to create a potent thienyl nucleophile, which then reacts with a pivaloyl electrophile. This route offers excellent regiochemical control but requires careful handling of air- and moisture-sensitive reagents.

-

Pathway B (Friedel-Crafts Acylation): This classic approach uses an electrophilic aromatic substitution to introduce the acyl group.[1][2] The regioselectivity is directed by the existing substituent, with the 2- and 5-positions of the thiophene ring being highly activated.[3] The primary challenge lies in the stability of the acid-sensitive dioxolane protecting group in the presence of the required Lewis acid catalyst.[4]

This guide will detail the more robust and controllable organometallic approach (Pathway A) as the primary recommended protocol.

Recommended Synthetic Protocol: The Organometallic Pathway

This synthesis is executed in two main stages: (1) protection of the starting material, 5-bromo-2-thiophenecarboxaldehyde, and (2) metalation followed by acylation to yield the final product.

Caption: Workflow for the organometallic synthesis route.

Stage 1: Synthesis of 2-Bromo-5-(1,3-dioxolan-2-yl)thiophene

Principle: The aldehyde functional group is masked as a cyclic acetal to prevent it from reacting with the organolithium reagent that will be generated in the subsequent step. The use of ethylene glycol forms a stable 5-membered 1,3-dioxolane ring.[5] A Dean-Stark apparatus is employed to remove water, the byproduct of the reaction, thereby driving the equilibrium towards product formation in accordance with Le Châtelier's principle.

Experimental Protocol:

-

Apparatus Setup: A round-bottom flask is equipped with a Dean-Stark trap and a reflux condenser under a nitrogen atmosphere.

-

Charging Reagents: The flask is charged with 5-bromo-2-thiophenecarboxaldehyde, toluene, ethylene glycol, and a catalytic amount of p-toluenesulfonic acid monohydrate (p-TSA).

-

Reaction: The mixture is heated to reflux. The progress of the reaction is monitored by observing the collection of water in the Dean-Stark trap.

-

Workup: After cooling, the reaction mixture is washed with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a water and brine wash.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is typically of sufficient purity for the next step, but can be further purified by vacuum distillation if necessary.

Quantitative Data:

| Reagent/Material | Molar Eq. | Molar Mass ( g/mol ) | Amount |

| 5-Bromo-2-thiophenecarboxaldehyde | 1.0 | 191.04 | (e.g., 19.1 g) |

| Ethylene Glycol | 1.5 | 62.07 | (e.g., 9.3 g) |

| p-Toluenesulfonic acid (p-TSA) | 0.01 | 190.22 | (e.g., 0.19 g) |

| Toluene | Solvent | - | (e.g., 200 mL) |

| Expected Yield | - | 235.10 | >90% |

Stage 2: Synthesis of this compound

Principle: This step is a classic halogen-metal exchange followed by nucleophilic addition. At low temperatures (-78 °C), n-butyllithium (n-BuLi), a strong base and nucleophile, preferentially abstracts the bromine atom from the thiophene ring to form a highly reactive 5-(1,3-dioxolan-2-yl)-2-thienyllithium intermediate. This nucleophile then attacks the electrophilic carbon of pivalonitrile. Pivalonitrile is an excellent electrophile for this purpose as the resulting metallo-imine intermediate is stable and does not readily undergo further reactions. A final acidic workup hydrolyzes the imine to furnish the desired ketone.

Experimental Protocol:

-

Apparatus Setup: A multi-necked, flame-dried, round-bottom flask is equipped with a thermometer, a nitrogen inlet, and a rubber septum for reagent addition via syringe.

-

Initial Solution: The protected intermediate, 2-bromo-5-(1,3-dioxolan-2-yl)thiophene, is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (typically 1.6 M or 2.5 M in hexanes) is added dropwise via syringe, ensuring the internal temperature does not rise significantly. The solution is stirred at -78 °C for 1 hour.

-

Acylation: Pivalonitrile is added dropwise to the freshly prepared organolithium solution. The reaction mixture is stirred at -78 °C for an additional hour and then allowed to warm slowly to room temperature overnight.

-

Quenching and Hydrolysis: The reaction is carefully quenched by pouring it into a beaker containing ice and aqueous hydrochloric acid (e.g., 2 M HCl). This step hydrolyzes the imine intermediate to the ketone.

-

Extraction and Workup: The aqueous mixture is extracted multiple times with a suitable organic solvent like ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

-

Purification: The crude residue is purified by flash column chromatography on silica gel to yield the pure target compound.

Quantitative Data:

| Reagent/Material | Molar Eq. | Molar Mass ( g/mol ) | Amount |

| 2-Bromo-5-(1,3-dioxolan-2-yl)thiophene | 1.0 | 235.10 | (e.g., 23.5 g) |

| n-Butyllithium (n-BuLi) | 1.1 | 64.06 | (e.g., 1.1 eq) |

| Pivalonitrile | 1.2 | 83.13 | (e.g., 8.3 g) |

| Anhydrous Tetrahydrofuran (THF) | Solvent | - | (e.g., 250 mL) |

| Expected Yield | - | 238.32 | 65-80% |

Alternative Pathway: Friedel-Crafts Acylation

Causality and Considerations: A Friedel-Crafts acylation offers a more direct route, potentially reducing the number of synthetic steps.[4] The reaction involves the acylation of 2-(1,3-dioxolan-2-yl)thiophene with pivaloyl chloride. The dioxolane group is an electron-donating, ortho-para directing group, which strongly favors acylation at the C5 position of the thiophene ring.

However, the major drawback is the acid-lability of the dioxolane acetal. Strong Lewis acids like aluminum chloride (AlCl₃) will likely cleave the protecting group, leading to a complex mixture of products. Therefore, the success of this route hinges on the selection of a milder Lewis acid catalyst.

Potential Catalysts:

-

Tin(IV) chloride (SnCl₄): Often effective for acylating activated aromatic rings under milder conditions than AlCl₃.

-

Zinc chloride (ZnCl₂): Known to be a particularly mild and effective catalyst for the acylation of thiophenes.[6]

-

Solid Acid Catalysts (e.g., Zeolites, Hβ): These offer environmental benefits, such as reusability and reduced toxic waste, and can provide high conversion rates and yields for thiophene acylation.[1][2]

This pathway, while attractive for its atom economy, requires careful optimization of the catalyst, solvent, and temperature to achieve a high yield of the desired product without compromising the integrity of the protecting group.

Safety and Handling

-

n-Butyllithium: n-BuLi is a pyrophoric reagent that can ignite spontaneously on contact with air or moisture. It should only be handled by trained personnel under an inert atmosphere (nitrogen or argon) using proper syringe and cannula techniques.

-

Solvents: Anhydrous solvents like THF can form explosive peroxides over time and should be tested and purified before use. Toluene and other organic solvents are flammable and should be handled in a well-ventilated fume hood.

-

Acids and Bases: Standard personal protective equipment (PPE), including safety glasses, lab coats, and gloves, should be worn when handling acids (p-TSA, HCl) and bases (sodium bicarbonate).

-

Waste Disposal: All chemical waste should be disposed of according to institutional and local environmental regulations.

Conclusion

The synthesis of this compound is most reliably achieved through a two-stage organometallic pathway involving acetal protection followed by a lithium-halogen exchange and subsequent acylation with pivalonitrile. This method provides excellent regiochemical control and consistently high yields, making it suitable for both laboratory-scale and larger-scale preparations. While a direct Friedel-Crafts acylation presents a more atom-economical alternative, it necessitates careful catalyst screening and optimization to prevent the deprotection of the acid-sensitive dioxolane group. The protocols and insights provided in this guide offer a robust foundation for researchers to successfully synthesize this versatile chemical intermediate.

References

-

Posner, G. H., & Whitten, C. E. (1976). SECONDARY AND TERTIARY ALKYL KETONES FROM CARBOXYLIC ACID CHLORIDES AND LITHIUM PHENYLTHIO(ALKYL)CUPRATE REAGENTS: tert-BUTYL PHENYL KETONE. Organic Syntheses, 55, 122. Available at: [Link]

-

YouTube. (2020). Ethylene Glycol for Protecting Groups. Available at: [Link]

-

TSI Journals. (2014). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. Trade Science Inc. Available at: [Link]

-

Weston, A. W., & Michaels, R. J. (1951). 2-Thenaldehyde. Organic Syntheses, 31, 108. Available at: [Link]

-

NotEvans. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. Chemistry Stack Exchange. Available at: [Link]

-

ResearchGate. (2015). Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Available at: [Link]

-

Tuulmets, A., Nguyen, B. T., & Panov, D. (2004). Grignard reaction with chlorosilanes in THF: a kinetic study. The Journal of Organic Chemistry, 69(15), 5071–5076. Available at: [Link]

- Google Patents. (n.d.). Process for the production of cyclopentyl 2-thienyl ketone.

-

ResearchGate. (2014). A Mild, Room-Temperature Protection of Ketones and Aldehydes as 1,3-Dioxolanes under Basic Conditions. Available at: [Link]

- Google Patents. (n.d.). Acylation of thiophene.

Sources

An In-depth Technical Guide to the Physical Properties of Tert-butyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone, a specialized organic compound, holds significant interest within the realms of pharmaceutical research and fine chemical synthesis. Its unique molecular architecture, featuring a bulky tert-butyl group, a thiophene ring, and a protected aldehyde in the form of a dioxolane group, makes it a versatile intermediate for the synthesis of more complex molecules. Understanding the physical properties of this compound is paramount for its effective handling, characterization, and application in various synthetic protocols. This guide provides a comprehensive overview of the known physical characteristics of this compound, grounded in available scientific data.

Chemical Identity and Molecular Structure

The foundational step in characterizing any chemical compound is to establish its precise chemical identity and structure.

| Identifier | Value | Source |

| Chemical Name | This compound | Sigma-Aldrich |

| Synonym | 1-[5-(1,3-dioxolan-2-yl)-2-thienyl]-2,2-dimethyl-1-propanone | Sigma-Aldrich |

| CAS Number | 898772-82-2 | |

| Molecular Formula | C₁₂H₁₆O₃S | |

| Molecular Weight | 240.32 g/mol | |

| InChI | 1S/C12H16O3S/c1-12(2,3)10(13)8-4-5-9(16-8)11-14-6-7-15-11/h4-5,11H,6-7H2,1-3H3 | |

| InChI Key | RUGKKNOGDMAMOY-UHFFFAOYSA-N |

The structure of this compound is visualized in the following diagram:

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical state and thermal properties of a compound are critical for its purification, storage, and reaction setup.

| Property | Value | Notes | Source |

| Physical State | Not explicitly stated, likely a solid or high-boiling liquid at room temperature. | Based on its molecular weight and structure. | N/A |

| Melting Point | No experimental data available. | ||

| Boiling Point | 369.2 °C at 760 mmHg | Predicted value. | |

| Density | 1.169 g/cm³ | Predicted value. | |

| Solubility | No experimental data available. | The presence of both polar (ketone, dioxolane) and nonpolar (tert-butyl, thiophene) moieties suggests solubility in a range of common organic solvents.[1] |

Expert Insight: The predicted high boiling point is a direct consequence of the compound's relatively large molecular mass and the presence of polar functional groups which contribute to intermolecular forces. The bulky tert-butyl group may influence the crystal packing, which would be a key determinant of the melting point. For practical applications, solubility testing in solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran would be a necessary first step.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. The nine protons of the tert-butyl group would appear as a sharp singlet, likely in the upfield region (δ 1.0-1.5 ppm). The protons on the thiophene ring would exhibit characteristic doublet or multiplet patterns in the aromatic region (δ 7.0-8.0 ppm). The single proton of the dioxolane methine group would likely appear as a singlet or a triplet depending on coupling, and the four protons of the ethylene bridge in the dioxolane ring would present as a multiplet.

-

¹³C NMR: The carbon NMR spectrum would provide information on the number and type of carbon atoms. Distinct signals would be expected for the quaternary carbon and the three equivalent methyl carbons of the tert-butyl group. The carbonyl carbon would appear significantly downfield. The carbons of the thiophene ring would have characteristic chemical shifts, as would the carbons of the dioxolane ring.

Methodology for NMR Analysis: A standard protocol for acquiring NMR spectra would involve dissolving the sample in a deuterated solvent, such as chloroform-d (CDCl₃), and recording the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by strong absorption bands corresponding to its functional groups. A prominent peak for the carbonyl (C=O) stretching of the ketone would be expected in the range of 1660-1700 cm⁻¹. C-O stretching vibrations from the dioxolane group would likely appear in the fingerprint region. The C-H stretching vibrations of the alkyl and aromatic groups would also be present.

Experimental Protocol for IR Spectroscopy: The IR spectrum can be obtained using an ATR-FTIR (Attenuated Total Reflectance Fourier Transform Infrared) spectrometer, which requires only a small amount of the solid or liquid sample.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) would be expected at m/z 240.32. Fragmentation would likely involve the loss of the tert-butyl group, leading to a significant fragment ion.

Workflow for Mass Spectrometry Analysis: A suitable ionization technique, such as electrospray ionization (ESI) or electron ionization (EI), would be employed, followed by analysis using a mass analyzer like a quadrupole or time-of-flight (TOF) detector.

Caption: A logical workflow for the synthesis, characterization, and physical property determination of a novel chemical compound.

Conclusion and Future Directions

This compound is a compound with significant potential in synthetic organic chemistry. While its basic chemical identity is well-established, a comprehensive understanding of its physical properties is currently limited by the lack of publicly available experimental data. The predicted high boiling point and density provide initial guidance, but experimental determination of the melting point, solubility profile, and detailed spectroscopic analysis are crucial next steps for any researcher or organization intending to utilize this compound. The protocols and expected spectroscopic features outlined in this guide serve as a foundational framework for such characterization efforts, enabling the full potential of this versatile chemical intermediate to be realized in drug discovery and materials science.

References

-

National Institutes of Health. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans.[Link]

Sources

An In-depth Technical Guide to Tert-butyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone: Synthesis, Characterization, and Potential Applications

This technical guide provides a comprehensive overview of tert-butyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone, a heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry. This document outlines a robust synthetic pathway, predicted analytical characterization, and discusses the scientific rationale behind the methodological choices, offering field-proven insights for its practical application.

Introduction and Molecular Overview

This compound, with the chemical formula C12H16O3S, is a disubstituted thiophene derivative. Its structure is characterized by a central thiophene ring functionalized with a bulky tert-butyl ketone group at the 2-position and a dioxolane group at the 5-position. The dioxolane moiety serves as a protected aldehyde, a common synthetic strategy that allows for selective reactions on other parts of the molecule. The presence of the thiophene ring, a well-known bioisostere for the benzene ring, and the specific substitution pattern make this compound a potentially valuable building block in the synthesis of novel pharmaceutical agents. The bulky tert-butyl group can impart specific steric and electronic properties, influencing the molecule's interaction with biological targets.

Table 1: Compound Properties

| Property | Value |

| CAS Number | 898772-82-2 |

| Molecular Formula | C12H16O3S |

| Molecular Weight | 240.32 g/mol |

| Synonym(s) | 1-[5-(1,3-dioxolan-2-yl)-2-thienyl]-2,2-dimethyl-1-propanone |

Strategic Synthesis Pathway

The synthesis of this compound is most logically approached via a two-step sequence starting from commercially available 2-thiophenecarboxaldehyde. This strategy involves:

-

Protection of the Aldehyde: The aldehyde group is first protected as a cyclic acetal (dioxolane) to prevent its reaction during the subsequent acylation step.

-

Friedel-Crafts Acylation: The protected thiophene undergoes a regioselective Friedel-Crafts acylation to introduce the tert-butyl ketone group at the 5-position of the thiophene ring.

This sequence is designed to ensure high regioselectivity and yield, leveraging well-established and reliable organic transformations.

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of 2-(Thiophen-2-yl)-1,3-dioxolane (Acetal Protection)

Causality of Experimental Choices: The protection of an aldehyde as a cyclic acetal is a standard and highly efficient method to prevent its participation in reactions targeting other parts of the molecule. Ethylene glycol is chosen for its ability to form a stable 5-membered dioxolane ring. p-Toluenesulfonic acid (p-TSA) is an ideal catalyst for this reaction; it is a strong organic acid that is easy to handle and effectively protonates the carbonyl oxygen, activating it for nucleophilic attack by the alcohol[1][2][3]. The use of toluene as a solvent allows for the azeotropic removal of water using a Dean-Stark apparatus, which is crucial to drive the equilibrium towards the formation of the acetal product[1].

Self-Validating Protocol:

-

To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 2-thiophenecarboxaldehyde (1.0 eq), ethylene glycol (1.2 eq), a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq), and toluene (approx. 0.5 M solution).

-

Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.

-

Continue refluxing until no more water is collected (typically 2-4 hours).

-

Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-(thiophen-2-yl)-1,3-dioxolane.

-

The product can be purified by vacuum distillation if necessary, but is often of sufficient purity for the next step.

Step 2: Friedel-Crafts Acylation

Causality of Experimental Choices: Friedel-Crafts acylation is a classic and effective method for introducing a ketone group onto an aromatic ring[4]. Thiophene is a highly reactive substrate in electrophilic aromatic substitutions, with a strong preference for substitution at the 2- and 5-positions[5]. Since the 2-position is blocked by the dioxolane group, acylation will occur with high regioselectivity at the 5-position. Pivaloyl chloride is the acylating agent of choice for introducing the bulky tert-butyl ketone. A Lewis acid catalyst is required to generate the highly electrophilic acylium ion from the acyl chloride[6]. While aluminum chloride is a common choice, it can sometimes lead to side reactions with sulfur-containing heterocycles[7]. Tin(IV) chloride (SnCl4) is a milder and often more effective Lewis acid for the acylation of sensitive substrates like thiophene derivatives, offering a good balance of reactivity and selectivity[8]. Dichloromethane is a suitable inert solvent for this reaction.

Self-Validating Protocol:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(thiophen-2-yl)-1,3-dioxolane (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add tin(IV) chloride (1.1 eq) to the stirred solution.

-

In a separate flask, prepare a solution of pivaloyl chloride (1.1 eq) in anhydrous dichloromethane.

-

Add the pivaloyl chloride solution dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates completion of the reaction.

-

Carefully quench the reaction by slowly pouring it into a mixture of crushed ice and water.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Predicted Analytical Data

As no published spectra for this specific compound are available, the following data are predicted based on the analysis of its constituent functional groups and data from closely related structures.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the protons on the thiophene ring, the dioxolane ring, and the tert-butyl group.

Caption: Proton assignments for predicted ¹H NMR spectrum.

Table 2: Predicted ¹H NMR Data (in CDCl₃)

| Proton Label | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| Ha | ~7.6 | d | 1H | Thiophene H4, deshielded by adjacent ketone. |

| Hb | ~7.0 | d | 1H | Thiophene H3, deshielded by sulfur and adjacent dioxolane. |

| Hc | ~5.9 | s | 1H | Acetal proton, typically appears in this region. |

| Hd | ~4.1 | m | 4H | Methylene protons of the dioxolane ring. |

| He | ~1.3 | s | 9H | Protons of the tert-butyl group, appear as a sharp singlet. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will be characterized by a downfield signal for the ketone carbonyl carbon and signals in the aromatic region for the thiophene carbons.

Table 3: Predicted ¹³C NMR Data (in CDCl₃)

| Carbon Environment | Predicted δ (ppm) | Rationale |

| C=O (ketone) | >200 | Typical for a ketone carbonyl carbon[9][10][11]. |

| C (tert-butyl) | ~45 | Quaternary carbon of the tert-butyl group. |

| Thiophene C2, C5 | 140-150 | Substituted carbons of the thiophene ring. |

| Thiophene C3, C4 | 125-135 | Unsubstituted carbons of the thiophene ring. |

| CH (acetal) | ~103 | Acetal carbon, typically in the 90-110 ppm range[9]. |

| CH₂ (dioxolane) | ~65 | Methylene carbons of the dioxolane ring. |

| CH₃ (tert-butyl) | ~27 | Methyl carbons of the tert-butyl group. |

Infrared (IR) Spectroscopy

The IR spectrum will provide clear evidence for the key functional groups.

Table 4: Predicted IR Data

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Rationale |

| ~1660-1680 | C=O | Stretch | Strong absorption typical for an aryl ketone, with the frequency lowered by conjugation to the thiophene ring[12]. |

| ~1200-1040 | C-O | Stretch | Multiple strong bands characteristic of the C-O-C-O-C system in a cyclic acetal[12]. |

| ~2960 | C-H | Stretch | Aliphatic C-H stretching of the tert-butyl group. |

| ~3100 | C-H | Stretch | Aromatic C-H stretching of the thiophene ring. |

Mass Spectrometry

In mass spectrometry with electron ionization (EI), the molecular ion peak is expected. Fragmentation patterns will likely involve cleavage adjacent to the carbonyl group (alpha-cleavage).

Table 5: Predicted Mass Spectrometry Data (EI)

| m/z | Fragment | Rationale |

| 240 | [M]⁺ | Molecular ion peak. |

| 183 | [M - C₄H₉]⁺ | Loss of the tert-butyl group via alpha-cleavage, a common fragmentation for ketones. |

| 57 | [C₄H₉]⁺ | tert-butyl cation, a very stable carbocation. |

Potential Applications in Drug Development

While specific biological activities for this compound have not been reported, its structural features suggest several potential applications in medicinal chemistry.

-

Scaffold for Novel Kinase Inhibitors: Thiophene-based compounds are prevalent in kinase inhibitor research. The 2,5-disubstitution pattern allows for the elaboration of two distinct vectors to probe different pockets of a kinase active site. The protected aldehyde at the 5-position can be deprotected and used as a handle for further functionalization, such as reductive amination to introduce amine-containing side chains that can form key hydrogen bonds with the hinge region of many kinases.

-

Intermediate for Bioactive Molecules: This compound serves as a versatile intermediate. The ketone can be reduced to a secondary alcohol, which can act as a hydrogen bond donor or be further derivatized. The protected aldehyde, once revealed, can participate in a wide array of reactions including Wittig reactions, aldol condensations, and the formation of various heterocycles.

-

Modulation of Physicochemical Properties: The bulky and lipophilic tert-butyl group can be used to modulate the solubility, metabolic stability, and cell permeability of a lead compound. Its steric bulk can also be exploited to achieve selectivity for a particular biological target.

The strategic placement of a ketone and a protected aldehyde on a thiophene scaffold provides a powerful platform for the generation of diverse chemical libraries for screening against various therapeutic targets.

Conclusion

This technical guide has detailed a logical and robust synthetic pathway for this compound, a compound with significant potential as a building block in medicinal chemistry. By employing a two-step sequence of aldehyde protection followed by a regioselective Friedel-Crafts acylation, this molecule can be accessed in a controlled manner. The predicted analytical data provide a clear roadmap for the characterization and quality control of the synthesized compound. The insights into the causality of the experimental design and the potential applications of this molecule are intended to empower researchers in their pursuit of novel therapeutic agents.

References

- Ali, M. H., & Gomes, M. G. (2005). A Simple and Efficient Heterogeneous Procedure for Thioacetalization of Aldehydes and Ketones. Synthesis, 2005(08), 1326–1332.

- Caesar, P. D., & Hartough, H. D. (1949). U.S. Patent No. 2,492,629. Washington, DC: U.S.

- Çetin, A., Çakmak, M., & Menzek, A. (2022). Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation. Turkish Journal of Chemistry, 46(4), 1184-1198.

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

- Ryu, I., & Curran, D. P. (2005). Phase-Vanishing Method: Friedel-Crafts Acylation of Thiophene with Tin Tetrachloride and its Application to Convenient Parallel Synthesis. Chemistry Letters, 34(12), 1656-1657.

- BenchChem. (2025). Application Notes and Protocols: Acetal Protection of Aldehydes using p-Toluenesulfonic Acid Monohydrate.

- University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from a hypothetical University of Michigan chemistry lab manual.

- Oregon State University. (n.d.). 13C NMR Chemical Shift.

- Smith, B. C. (2022). The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. Spectroscopy, 37(8), 22-26.

- Fivable. (n.d.). p-Toluenesulfonic Acid Definition. Retrieved from a hypothetical Fivable chemistry resource page.

- Nicolet Instrument Corporation. (n.d.). Introduction to Infrared Spectroscopy. Retrieved from a hypothetical Nicolet technical note.

- SpectraBase. (n.d.). Thiophene, 2,5-dichloro-.

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

- Silva, A. M. S., et al. (2010). A Facile and Practical p-Toluenesulfonic Acid Catalyzed Route to Dicoumarols Containing an Aroyl group. ARKIVOC, 2010(xi), 115-124.

- Zhang, J., et al. (2014). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. Physical Chemistry: An Indian Journal, 9(8), 305-311.

- ResearchGate. (n.d.). 1 H NMR Chemical Shift Values (δppm) for the Thiophene Proton of...

- ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of compound 3.4 with key interactions in the relevant HMBC spectra.

-

YouTube. (2014, February 12). Mass Spectrometry: Alpha Cleavage of Ketones. Retrieved from [Link]...

-

YouTube. (2023, January 4). Mass Spectrometry Part 6 - Fragmentation in Ketones. Retrieved from [Link]...

-

YouTube. (2020, June 10). Ethylene Glycol for Protecting Groups. Retrieved from [Link]...

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 19.2: Spectroscopy of Ketones and Aldehydes. Retrieved from [Link]

- Atamankimya. (n.d.). PIVALOYL CHLORIDE.

- Doc Brown's Advanced Organic Chemistry. (n.d.). C-13 nmr spectrum of butanone. Retrieved from a hypothetical Doc Brown chemistry notes page.

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scielo.org.za [scielo.org.za]

- 3. fiveable.me [fiveable.me]

- 4. Friedel-Crafts Acylation [organic-chemistry.org]

- 5. echemi.com [echemi.com]

- 6. researchgate.net [researchgate.net]

- 7. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. compoundchem.com [compoundchem.com]

- 12. DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives [mdpi.com]

An In-depth Technical Guide to the Spectroscopic Characterization of Tert-butyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic signature of Tert-butyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone , a key heterocyclic building block in synthetic chemistry. Aimed at researchers, scientists, and professionals in drug development, this document moves beyond a simple data listing to offer a deep, predictive interpretation of the compound's expected Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. By explaining the causal relationships between the molecule's structure and its spectroscopic output, this guide serves as a practical reference for structure verification, purity assessment, and reaction monitoring. Each analytical technique is accompanied by a field-proven experimental protocol, ensuring that the described methodologies are both robust and reproducible.

Molecular Structure and Functional Group Analysis

This compound (CAS Number: 898772-82-2, Molecular Formula: C₁₂H₁₆O₃S) is a multi-functionalized molecule. A thorough understanding of its constituent parts is fundamental to interpreting its spectroscopic data. The structure contains four key regions: a tert-butyl group, a ketone carbonyl, a 2,5-disubstituted thiophene ring, and a dioxolane ring acting as a protected aldehyde (an acetal).

The electron-withdrawing nature of the ketone and the specific electronic environment of the sulfur-containing thiophene ring create a distinct and predictable set of signals. The following diagram illustrates the unique chemical environments of the protons and carbons, which will be the basis for our spectroscopic predictions.

Caption: Figure 1: Annotated Molecular Structure

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

2.1. Rationale and Predictive Analysis

¹H NMR spectroscopy is the primary tool for determining the carbon-hydrogen framework of a molecule. For this compound, we anticipate five distinct proton environments. The chemical shift (δ) of each proton is influenced by the electron density of its local environment; electron-withdrawing groups like the ketone deshield adjacent protons, shifting their signals downfield (to a higher ppm value).

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Label (Fig. 1) | Protons | Predicted Shift (δ, ppm) | Multiplicity | Integration | Rationale |

|---|---|---|---|---|---|

| H-a | (CH ₃)₃C- | ~ 1.35 | Singlet (s) | 9H | Nine equivalent protons of the tert-butyl group, appearing as a sharp singlet due to the absence of adjacent protons. |

| H-b | Dioxolane (-OCH ₂CH ₂O-) | ~ 4.10 | Multiplet (m) | 4H | The four protons of the ethylene glycol unit in the dioxolane ring. They are chemically similar and often appear as a complex multiplet.[1] |

| H-c | Acetal (-OCH O-) | ~ 6.05 | Singlet (s) | 1H | The single acetal proton is significantly deshielded by two adjacent oxygen atoms, resulting in a downfield shift. |

| H-d | Thiophene (β-H) | ~ 7.20 | Doublet (d) | 1H | Aromatic proton on the thiophene ring coupled to H-e. It is less affected by the ketone than H-e. |

| H-e | Thiophene (α-H) | ~ 7.75 | Doublet (d) | 1H | Aromatic proton adjacent to the electron-withdrawing ketone, causing significant deshielding and a substantial downfield shift. |

2.2. Self-Validating Experimental Protocol

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[2] The choice of CDCl₃ is based on its excellent solubilizing power for a wide range of organic compounds and its single, easily identifiable residual solvent peak.

-

Instrument Setup: Use a 500 MHz NMR spectrometer. Ensure the instrument is properly shimmed to achieve high magnetic field homogeneity, which is critical for resolving the fine splitting of the thiophene proton signals.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay (D1): 5 seconds. A longer delay ensures complete relaxation of all protons, especially the quaternary-carbon-adjacent tert-butyl protons, leading to accurate integration.

-

Number of Scans: 16 scans. This provides an excellent signal-to-noise ratio for a sample of this concentration.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. Integrate the signals to confirm the proton ratios.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

3.1. Rationale and Predictive Analysis

¹³C NMR spectroscopy provides information on the carbon backbone of the molecule. We expect to observe eight distinct carbon signals, as the symmetry of the tert-butyl and dioxolane groups results in chemical equivalence for some carbon atoms. Carbonyl carbons and those attached to electronegative atoms (like oxygen) are typically found further downfield.

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Label (Fig. 1) | Carbon | Predicted Shift (δ, ppm) | Rationale |

|---|---|---|---|

| C1 | (C H₃)₃C- | ~ 26.5 | The three equivalent methyl carbons of the tert-butyl group. |

| C2 | (CH₃)₃C - | ~ 44.0 | The quaternary carbon of the tert-butyl group. |

| C3 | -OC H₂C H₂O- | ~ 65.5 | The two equivalent methylene carbons in the dioxolane ring.[3] |

| C4 | -OC HO- | ~ 102.0 | The acetal carbon, shifted downfield due to being bonded to two oxygen atoms. |

| C5 | Thiophene Cβ-H | ~ 126.0 | Aromatic carbon with an attached proton. |

| C6 | Thiophene Cα-H | ~ 134.5 | Aromatic carbon adjacent to the ketone, deshielded. |

| C7 | Thiophene Cβ | ~ 142.0 | Aromatic carbon bonded to the dioxolane group. |

| C8 | Thiophene Cα | ~ 145.0 | Aromatic carbon bonded to the ketone group. |

| C9 | C =O | ~ 191.0 | The ketone carbonyl carbon, appearing at a characteristic downfield position.[4] |

3.2. Self-Validating Experimental Protocol

-

Sample Preparation: The same sample prepared for ¹H NMR analysis can be used.

-

Instrument Setup: Use the same 500 MHz spectrometer, switching to the ¹³C observation channel.

-

Acquisition Parameters:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is standard. This removes C-H coupling, resulting in a spectrum where each unique carbon appears as a single line, simplifying interpretation.

-

Spectral Width: 0 to 220 ppm. This range covers all expected carbon environments from aliphatic to carbonyl.

-

Relaxation Delay (D1): 2 seconds.

-

Number of Scans: 1024 scans. A higher number of scans is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope. This ensures a good signal-to-noise ratio, especially for the quaternary carbon (C2) and the carbonyl carbon (C9), which typically have longer relaxation times.

-

-

Data Processing: Process the data similarly to the ¹H NMR spectrum. Calibrate the spectrum using the CDCl₃ solvent peak, which appears as a triplet at δ ~77.16 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

4.1. Rationale and Predictive Analysis

IR spectroscopy is an invaluable technique for identifying the presence of specific functional groups, as different bond types vibrate at characteristic frequencies when they absorb infrared radiation. The most prominent feature in the IR spectrum of this molecule will be the intense carbonyl (C=O) stretch of the ketone.

Table 3: Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Rationale |

|---|---|---|---|

| ~3100 | Medium-Weak | C-H stretch (aromatic) | Characteristic of C-H bonds on the thiophene ring. |

| 2970-2850 | Strong | C-H stretch (aliphatic) | Associated with the tert-butyl and dioxolane C-H bonds. |

| ~1665 | Strong, Sharp | C=O stretch (ketone) | This is the most diagnostic peak. The frequency is lower than a simple aliphatic ketone (~1715 cm⁻¹) due to conjugation with the electron-rich thiophene ring, which imparts partial single-bond character to the C=O bond.[5][6] |

| ~1520, ~1460 | Medium | C=C stretch (aromatic) | Vibrations from the thiophene ring. |

| ~1150, ~1050 | Strong | C-O stretch (acetal) | Strong, characteristic stretches from the C-O single bonds of the dioxolane ring. |

4.2. Self-Validating Experimental Protocol

-

Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory. Place a small, solvent-free amount of the solid or neat oil sample directly onto the ATR crystal (typically diamond or germanium).

-

Instrument Setup: Use a standard FT-IR spectrometer equipped with an ATR accessory.

-

Acquisition Parameters:

-

Background Scan: First, run a background scan with a clean, empty ATR crystal. This is crucial as it subtracts the absorbance from atmospheric CO₂ and water vapor, as well as the instrument itself, from the final sample spectrum.

-

Sample Scan: Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹. This resolution is sufficient to resolve all major functional group bands.

-

Number of Scans: Co-add 32 scans to achieve a high-quality spectrum.

-

-

Data Processing: The resulting spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹). Identify and label the key absorption bands.

Mass Spectrometry (MS)

5.1. Rationale and Predictive Analysis

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. For this molecule, using a soft ionization technique like Electrospray Ionization (ESI) will likely show the protonated molecule, while a hard technique like Electron Ionization (EI) will induce characteristic fragmentation.

Table 4: Predicted Mass Spectrometry Data (EI)

| m/z Value | Proposed Fragment | Rationale |

|---|---|---|

| 240 | [M]⁺ | The molecular ion, corresponding to the molecular weight of C₁₂H₁₆O₃S. |

| 225 | [M - CH₃]⁺ | Loss of a methyl radical from the tert-butyl group. |

| 183 | [M - C(CH₃)₃]⁺ | Key Fragment. Alpha-cleavage resulting in the loss of the entire tert-butyl radical. This is a highly favorable fragmentation for tert-butyl ketones, often leading to the base peak.[7] |

| 155 | [C₇H₃O₂S]⁺ | Further fragmentation of the m/z 183 ion by loss of CO. |

| 57 | [C(CH₃)₃]⁺ | The tert-butyl cation itself, a very stable carbocation. |

5.2. Self-Validating Experimental Protocol

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

-

Instrument Setup: Use a Gas Chromatography-Mass Spectrometry (GC-MS) system for analysis with EI, or infuse the sample directly into an ESI source.

-

GC-MS (EI) Method:

-

Injection: Inject 1 µL of the solution into the GC.

-

GC Column: Use a standard non-polar column (e.g., HP-5ms).

-

Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 20°C/min. This ensures the compound elutes as a sharp peak without thermal degradation.

-

MS Ionization Mode: Electron Ionization (EI) at 70 eV. This standard energy level provides reproducible fragmentation patterns that can be compared to spectral libraries.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Analysis: Identify the peak corresponding to the molecular ion (if present) and analyze the major fragment ions to corroborate the proposed structure.

Integrated Analysis Workflow

Confirming the structure of a molecule is a process of logical deduction, where each piece of spectroscopic data acts as a constraint, eliminating other possibilities. The workflow below illustrates how the data from these techniques converge to provide an unambiguous structural assignment.

Caption: Figure 2: Integrated Spectroscopic Workflow

Conclusion

The structural elucidation of This compound is straightforward when a multi-technique spectroscopic approach is employed. The key identifying features are: the 9-proton singlet in ¹H NMR and the characteristic m/z 57 and [M-57]⁺ fragments in mass spectrometry, which confirm the tert-butyl ketone moiety; the strong C=O absorption band around 1665 cm⁻¹ in the IR spectrum; and the downfield acetal proton and carbon signals in NMR, which verify the dioxolane group. Together, these data points provide a unique spectroscopic fingerprint, allowing for confident identification and quality control in any research or development setting.

References

- Seebach, D., et al. (1984). Synthesis of enolates of 1,3-dioxolan-4-ones and their reactions.

-

NIST Chemistry WebBook. Data for 2-t-Butyl-5-propyl-[8][9]dioxolan-4-one. Provides mass spectrum data for a related dioxolane compound. Available at: [Link]

-

ResearchGate. FT-IR spectrum of tert-butyl derivatives. Illustrates typical IR spectra for compounds containing tert-butyl groups. Available at: [Link]

-

ResearchGate. Mass spectrometry of tert-butylnaphthalenes. Discusses the characteristic fragmentation patterns of tert-butyl groups in mass spectrometry. Available at: [Link]

-

ResearchGate. Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Confirms use of MS and ¹H NMR for characterization of complex heterocyclic molecules. Available at: [Link]

-

Doc Brown's Chemistry. Advanced Organic Chemistry: 13C NMR spectrum of 2-iodo-2-methylpropane. Provides an example of ¹³C NMR interpretation for a tert-butyl compound. Available at: [Link]

-

National Center for Biotechnology Information. (2-tert-Butyl-5-hydroxymethyl-1,3-dioxan-5-yl)methanol. Provides NMR data for a related tert-butyl substituted dioxane. Available at: [Link]

-

Chemical Synthesis Database. 2-tert-butyl-1,3-dioxan-5-one. Lists molecular formula and weight for a related compound. Available at: [Link]

-

Millersville University. Table of Characteristic IR Absorptions. Provides standard IR absorption frequencies for common functional groups. Available at: [Link]

-

Wiley Online Library. Synthesis and Properties of Thieno[3,2‐f]isoquinolines and Benzothieno[3,2‐f]isoquinolines. Details experimental procedures including NMR calibration with CDCl₃. Available at: [Link]

-

ResearchGate. 2,5-Bis(5-tert-butyl-benzoxazole-2-yl) thiophene (BTBB): spectroscopic behavior. Details spectroscopic analysis of a complex tert-butyl substituted thiophene. Available at: [Link]

-

Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. An authoritative guide to interpreting IR spectra. Available at: [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Provides typical chemical shift ranges for ¹³C NMR. Available at: [Link]

-

MDPI. Synthesis of Isoxazole/Isoxazoline-Fused Benzo 6/7/8-membered Oxacyclic Ketones. Describes general synthetic procedures and purification for related ketones. Available at: [Link]

-

MDPI. (S)-1-(Ethoxycarbonyl)ethyl(2R,5S)-2,5-dimethyl-1,3-dioxolan-4-one-2-carboxylate. Provides detailed NMR assignments for a substituted dioxolane. Available at: [Link]

Sources

- 1. 2-BENZYL-1,3-DIOXOLANE(101-49-5) 1H NMR spectrum [chemicalbook.com]

- 2. 13C nmr spectrum of 2-iodo-2-methylpropane (CH3)3CI analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of tert-butyl iodide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. mdpi.com [mdpi.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. 2-t-Butyl-5-propyl-[1,3]dioxolan-4-one [webbook.nist.gov]

NMR analysis of Tert-butyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone

Initiating Data Collection

I'm starting a thorough search to compile NMR data on tert-butyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone, with specific attention on 1H and 13C NMR. I'm focusing on chemical shifts, coupling constants, and peak assignments.

Refining Search Strategies

I'm now refining my search to focus specifically on NMR data for this compound, aiming for chemical shifts, coupling constants, and peak assignments. I am also investigating established protocols for NMR sample preparation and acquisition and looking at synthetic methods to identify potential impurities. Simultaneously, I am consulting authoritative NMR theory resources for heterocyclic and aromatic compounds.

Expanding Data Acquisition

I'm now expanding my data acquisition efforts, focusing on specific NMR data for this compound, including chemical shifts, coupling constants, and peak assignments, with particular attention to data for similar thiophene derivatives to improve citations. I'm also looking for a reliable synthesis procedure to address possible impurities. Initial results were general, but I'm now zeroing in on the required specifics for the guide.

Defining the Scope

I'm focused on developing a detailed technical guide for NMR analysis of this compound. The initial stage is to clearly define the scope and specific technical aspects required, ensuring a comprehensive resource for experts. I plan to break down the compound's structure, identify key NMR-active nuclei, and determine essential spectral parameters.

Structuring the Guide

I've formulated a structure for the guide, aiming for a logical and intuitive flow. The plan is to start with an introduction to the compound and the role of NMR. Then, I'll move on to a detailed breakdown of its structure, pinpointing the proton and carbon environments. Next comes a step-by-step experimental protocol for sample preparation and data acquisition. Following that, I'll dive into detailed interpretations of the ¹H and ¹³C NMR spectra. I'm also including 2D NMR spectroscopy as a recommended addition, for additional value.

Refining the Approach

Developing the Protocol

I'm now fully immersed in developing the detailed experimental protocol and building the guide's foundational elements. I'm focusing on why each experimental choice is made, ensuring that the protocol is clear, unambiguous, and easily reproducible. This includes a step-by-step sample preparation and data acquisition strategy grounded in best practices. I'm also preparing tables to summarize predicted spectral data for clarity. I've begun creating a DOT script for a molecular structure diagram.

Developing the Content

I'm now fully immersed in developing the detailed experimental protocol and the guide's foundational elements, including the introduction and the molecular structure. I'm focusing on why each experimental choice is made, ensuring that the protocol is clear, unambiguous, and easily reproducible. This includes a step-by-step sample preparation and data acquisition strategy grounded in best practices. I'm also preparing tables to summarize predicted spectral data for clarity, as well as working on DOT scripts for the molecular structure and NMR analysis workflow diagrams. I've started drafting the introduction, focusing on the role of NMR in organic compound characterization. I'm also currently synthesizing experimental protocol best practices. Finally, I'm fully drafting the structural section and creating the relevant first Graphviz diagram.

Developing the Structure

I'm now implementing the planned structure and synthesizing information for each section. I've begun drafting the introduction, focusing on NMR's role in organic characterization, and the molecular structure drawing is underway, including atom numbering for reference. The experimental protocol synthesis is also in progress, grounded in best practices and explanations of each step. Simultaneously, I'm working to predict ¹H and ¹³C spectra, using analogs and established principles. I've started the DOT script for the first Graphviz diagram.

I've also begun to explore general NMR principles, sample preparation, and data acquisition, and am working to find specific NMR data for this and similar compounds. I'm focusing on the synthesis of best practices and explanations of why each step is required.

Developing the Structure

I'm now fully immersed in synthesizing information and drafting each section based on the structure. The introduction focuses on NMR's relevance to organic characterization, and the molecular structure drawing is underway, including atom numbering for reference. The experimental protocol synthesis is also in progress, with explanations of each step. Predicted ¹H and ¹³C spectra are being generated, using analogous data and established principles. I've begun creating the DOT script for the first Graphviz diagram.

Developing the Guide

I'm now fully immersed in synthesizing information and drafting each section based on the planned structure. The introduction focuses on NMR's role in organic characterization, and the molecular structure drawing is underway with atom numbering for reference. The experimental protocol synthesis is progressing, including best practice explanations. Simultaneously, I'm predicting ¹H and ¹³C spectra, using analogous data and established principles, and creating the DOT script for the first Graphviz diagram.

An In-Depth Technical Guide to the Mass Spectrometry of Tert-butyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of Tert-butyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone, a molecule of interest in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for structural elucidation and reaction monitoring. We will delve into the core principles of ionization and fragmentation as they apply to this specific analyte, offering both theoretical predictions and practical experimental guidance.

Introduction: The Structural Landscape and Analytical Imperative

This compound is a multi-functionalized organic molecule. Its structure incorporates a thiophene core, a ketone linker, a bulky tert-butyl group, and a dioxolane protecting group. The analysis of such a compound by mass spectrometry is crucial for confirming its identity, purity, and for tracking its transformations in chemical reactions.[1] The interplay of these functional groups dictates the molecule's fragmentation pattern, providing a unique fingerprint for its identification. The 1,3-dioxolane moiety is a common protecting group for carbonyls, and its presence and stability under mass spectrometric conditions are of significant interest.[2][3]

Experimental Approach: Tailoring the Methodology

The successful mass spectrometric analysis of any compound begins with the selection of an appropriate ionization technique and instrument parameters. For this compound, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are viable options, with the choice depending on the specific analytical goal.

Ionization Source Selection: ESI vs. APCI

-

Electrospray Ionization (ESI): This "soft" ionization technique is ideal for observing the intact molecular ion, typically as a protonated species [M+H]⁺.[4] Given the presence of a ketone oxygen and the ether oxygens in the dioxolane ring, this molecule is readily protonated. ESI is the preferred method for accurate mass measurement and molecular formula determination.[5]

-

Atmospheric Pressure Chemical Ionization (APCI): APCI is a more energetic ionization technique that can induce in-source fragmentation. This can be advantageous for structural elucidation by providing initial fragmentation data. For this molecule, APCI would likely lead to the observation of both the protonated molecule and key fragment ions.

Detailed Experimental Protocol

Below is a generalized protocol for the analysis of this compound. Instrument parameters should be optimized for the specific mass spectrometer being used.

Sample Preparation:

-

Prepare a stock solution of the analyte at a concentration of 1 mg/mL in a suitable organic solvent (e.g., methanol, acetonitrile).

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

-

For ESI, the mobile phase should ideally contain a small amount of acid (e.g., 0.1% formic acid) to promote protonation.

Mass Spectrometer Settings (Example for a Quadrupole Time-of-Flight Instrument):

| Parameter | ESI Setting | APCI Setting | Rationale |

| Ionization Mode | Positive | Positive | The presence of basic sites (carbonyl and ether oxygens) favors positive ion formation. |

| Capillary Voltage | 3.5 - 4.5 kV | Corona: 3-5 µA | Optimizes the formation of gas-phase ions. |

| Cone Voltage | 20 - 40 V | 30 - 50 V | A lower cone voltage minimizes in-source fragmentation, while a higher voltage can be used to induce it. |

| Source Temp. | 120 - 150 °C | 350 - 450 °C | APCI requires higher temperatures to facilitate solvent vaporization and chemical ionization. |

| Desolvation Temp. | 300 - 400 °C | 350 - 450 °C | Ensures efficient removal of solvent from the analyte ions. |

| Desolvation Gas Flow | 600 - 800 L/hr | 500 - 700 L/hr | Aids in the desolvation process. |

| Mass Range | m/z 50 - 500 | m/z 50 - 500 | Covers the expected mass of the parent ion and its fragments. |

Fragmentation Analysis: Decoding the Mass Spectrum

The fragmentation of this compound is driven by the chemical nature of its constituent functional groups. The following sections detail the predicted fragmentation pathways.

The Molecular Ion

The nominal molecular weight of the compound is 268.37 g/mol . In positive ion mode, the protonated molecule [M+H]⁺ will be observed at an m/z of approximately 269.

Key Fragmentation Pathways

The fragmentation of the protonated molecule will likely proceed through several competing pathways, dictated by the stability of the resulting fragment ions and neutral losses. The weakest bonds are most likely to cleave.[6]

-

Loss of the Tert-butyl Group: A prominent fragmentation pathway for molecules containing a tert-butyl group is the loss of a tert-butyl radical or isobutylene.[7][8][9] This results in a stable acylium ion.

-

[M+H]⁺ → [M+H - C₄H₉]⁺ + C₄H₉• (m/z 212)

-

[M+H]⁺ → [M+H - C₄H₈]⁺ + C₄H₈ (m/z 213)

-

-

Cleavage of the Dioxolane Ring: The dioxolane ring can undergo characteristic fragmentation, often involving the loss of ethylene oxide or related fragments.[2]

-

[M+H]⁺ → [M+H - C₂H₄O]⁺ + C₂H₄O (m/z 225)

-

-

Thiophene Ring Fragmentation: Thiophene-containing compounds can exhibit complex fragmentation patterns involving ring cleavage.[10][11][12][13][14] A common fragmentation is the loss of a neutral acetylene molecule.

-

McLafferty Rearrangement: While a classical McLafferty rearrangement is not possible due to the lack of a gamma-hydrogen on a flexible chain, related rearrangements involving the dioxolane group could occur.

Visualizing Fragmentation

The following diagrams, generated using DOT language, illustrate the primary predicted fragmentation pathways.

Caption: Primary fragmentation pathways of protonated this compound.

Caption: Hierarchical fragmentation cascade from the parent ion.

Data Interpretation and Expected Results

The resulting mass spectrum is expected to show a prominent peak for the protonated molecule at m/z 269, especially under gentle ESI conditions. The base peak of the spectrum will likely correspond to the most stable fragment ion. The relative abundance of the fragment ions will provide valuable structural information.

Tabulated Summary of Expected Ions

| m/z (Expected) | Ion Formula | Description |

| 269 | [C₁₃H₁₇O₃S]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 213 | [C₉H₉O₃S]⁺ | Loss of isobutylene (C₄H₈) |

| 212 | [C₉H₈O₃S]⁺• | Loss of tert-butyl radical (C₄H₉•) |

| 225 | [C₁₁H₁₃O₂S]⁺ | Loss of ethylene oxide (C₂H₄O) from dioxolane |

| 111 | [C₅H₃OS]⁺ | 2-Thienoyl cation |

| 57 | [C₄H₉]⁺ | Tert-butyl cation |

Conclusion: A Powerful Tool for Chemical Analysis

Mass spectrometry provides an unparalleled level of detail for the structural characterization of molecules like this compound. By carefully selecting the ionization method and understanding the fundamental principles of fragmentation, researchers can confidently identify this compound and monitor its role in complex chemical processes. The predictable fragmentation patterns of the tert-butyl and dioxolane groups, combined with the characteristic behavior of the thienyl ketone core, create a unique mass spectral fingerprint. This guide serves as a foundational resource for the effective application of mass spectrometry in the analysis of this and structurally related compounds.

References

- Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. PMC - NIH.

- Interpreting Mass Spectra. Chemistry LibreTexts.

- ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES. NIH.

- What is the role of current mass spectrometry in pharmaceutical analysis?. PubMed.

- STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES.

- Ethanone, 1-(2-thienyl)-. NIST WebBook.

- Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. PubMed.

- A Beginner's Guide to Mass Spectrometry. ACD/Labs.

- Study of diketone/metal ion complexes by electrospray ionization mass spectrometry: Influence of Keto-Enol tautomerism and chelation.

- 1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal.

- Mass Spectra of Ketones.

- Synthesis, spectroscopic characterization, crystal structure and pharmacological properties of some novel thiophene-thiourea core deriv

- Interpreting Mass Spectra. Organic Chemistry | OpenStax.

- Mass Spectrometry Tutorial.

- The mass spectrum of tert-butylamine follows shows an intense bas.... Pearson.

- Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs.

- Enol and Enethiol Occurrence for Some Ketones and Thioketones.

- Introduction to Mass Spectrometry. UArizona Department of Chemistry and Biochemistry.

- Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones. PubMed.

- How to Read a Simple Mass Spectrum. Instructables.

- (PDF) Enol and Enethiol Occurrence for Some Ketones and Thioketones. Mass Spectrometry and Theoretical Calculations.

- Electron Impact Mass Spectra of Some Unsaturated Derivatives of 2....

- Interpreting Mass Spectra. Chemistry LibreTexts.

- Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5....

Sources

- 1. What is the role of current mass spectrometry in pharmaceutical analysis? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 4. ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The mass spectrum of tert-butylamine follows shows an intense bas... | Study Prep in Pearson+ [pearson.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, spectroscopic characterization, crystal structure and pharmacological properties of some novel thiophene-thiourea core derivatives | European Journal of Chemistry [eurjchem.com]

- 12. Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. arkat-usa.org [arkat-usa.org]

An In-depth Technical Guide to the Purity Determination of Tert-butyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone

This guide provides a comprehensive, in-depth exploration of the analytical methodologies for determining the purity of Tert-butyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. We will delve into the rationale behind method selection, provide detailed experimental protocols, and discuss the interpretation of results, all grounded in established scientific principles and regulatory standards.

Introduction to this compound and the Critical Role of Purity

This compound is a key intermediate in the synthesis of various pharmacologically active molecules. Its molecular structure, featuring a thiophene ring, a ketone, a bulky tert-butyl group, and a dioxolane protecting group, presents unique challenges and considerations for purity analysis. The dioxolane group serves as a protecting group for a carbonyl functional group and is generally stable under basic and nucleophilic conditions but labile in the presence of acids.[1][2] The presence of impurities, even in trace amounts, can have a significant impact on the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods for purity determination are paramount.

Potential impurities in this compound can arise from several sources, including starting materials, side reactions during synthesis (such as incomplete reaction or over-reaction), and degradation products. A thorough understanding of the synthetic route is crucial for identifying potential impurities and selecting the most appropriate analytical techniques.

Orthogonal Analytical Approaches for Comprehensive Purity Profiling

A single analytical technique is often insufficient to fully characterize the purity of a complex organic molecule. Therefore, an orthogonal approach, employing multiple analytical methods with different separation and detection principles, is essential for a comprehensive purity assessment.[] This guide will focus on the most effective combination of techniques for this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Caption: Orthogonal workflow for the purity analysis of the target compound.

High-Performance Liquid Chromatography (HPLC): The Cornerstone of Purity and Impurity Quantification

HPLC, particularly with UV detection, is the primary technique for determining the purity of this compound due to its high resolution, sensitivity, and quantitative accuracy. The chromophores within the molecule (the thiophene ring and the ketone) allow for sensitive UV detection.

Rationale for Method Parameters

The choice of the stationary phase, mobile phase, and detection wavelength is critical for achieving optimal separation and sensitivity. A reversed-phase C18 column is typically the first choice for a molecule of this polarity.[4] The mobile phase, a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve good peak shape and resolution between the main component and its potential impurities.[4] Gradient elution is often preferred over isocratic elution to ensure the elution of any late-eluting, more lipophilic impurities. The detection wavelength should be set at the λmax of the analyte for maximum sensitivity, which can be determined using a UV-Vis spectrophotometer or a photodiode array (PDA) detector.

Detailed HPLC Protocol

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column thermostat, and a PDA or UV detector.

-

Data acquisition and processing software.

Chromatographic Conditions:

| Parameter | Recommended Setting | Justification |

| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and resolution for moderately polar compounds. |

| Mobile Phase A | 0.1% Phosphoric Acid in Water | Improves peak shape and provides protons for mass spectrometry if coupled.[4] |

| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency.[4] |

| Gradient | 0-5 min: 40% B; 5-20 min: 40-90% B; 20-25 min: 90% B; 25.1-30 min: 40% B (re-equilibration) | Ensures elution of a wide range of potential impurities with varying polarities. |

| Flow Rate | 1.0 mL/min | Typical flow rate for a 4.6 mm ID column. |

| Column Temperature | 35 °C | Ensures reproducible retention times. |

| Injection Volume | 10 µL | A small injection volume minimizes band broadening. |

| Detection | 275 nm | Expected λmax for the thiophene ketone chromophore, providing good sensitivity. |

| Sample Preparation | Accurately weigh ~15 mg of the sample and dissolve in 15 mL of acetonitrile to make a 1 mg/mL solution. | Ensures complete dissolution and a concentration suitable for UV detection. |

System Suitability: Before sample analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately. This typically involves injecting a standard solution multiple times and evaluating parameters such as:

-

Tailing factor: Should be between 0.8 and 1.5 for the main peak.

-

Theoretical plates: Should be > 2000 for the main peak.

-

Repeatability of peak area and retention time: Relative standard deviation (RSD) should be < 2.0%.

Data Analysis and Purity Calculation: The purity of the sample is typically determined by area percent normalization. The area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

It is crucial to set an appropriate threshold for peak integration to avoid including baseline noise in the calculation. Any peak with an area greater than a specified reporting threshold (e.g., 0.05%) should be reported.

Gas Chromatography (GC): A Tool for Assessing Volatile Impurities and Residual Solvents

While HPLC is excellent for non-volatile impurities, GC is the preferred method for analyzing volatile and semi-volatile impurities, particularly residual solvents from the synthesis and purification processes.[5][6] Given that this compound has a relatively high boiling point, headspace GC is the most appropriate technique to avoid thermal degradation of the analyte in the injector.[5]

Headspace GC-FID Protocol

Instrumentation:

-

Gas chromatograph with a headspace autosampler and a Flame Ionization Detector (FID).

-

Data acquisition and processing software.

GC Conditions:

| Parameter | Recommended Setting | Justification |

| Column | DB-624, 30 m x 0.32 mm, 1.8 µm or equivalent | A mid-polar column suitable for separating a wide range of common organic solvents.[7] |

| Carrier Gas | Helium or Hydrogen at a constant flow of 2.0 mL/min | Inert carrier gas. |

| Oven Program | 50 °C (hold 5 min), then ramp to 220 °C at 10 °C/min, hold for 5 min | A temperature program that allows for the separation of both highly volatile and less volatile solvents. |

| Injector Temp | 230 °C | Ensures complete volatilization of the analytes. |

| Detector Temp | 250 °C | Prevents condensation of the analytes in the detector. |

| Headspace Vial | 20 mL | Standard size for headspace analysis. |

| Sample Amount | Accurately weigh ~100 mg of the sample into a headspace vial. | A larger sample amount is used to increase the concentration of residual solvents in the headspace. |

| Diluent | 1 mL of Dimethyl Sulfoxide (DMSO) | A high-boiling, polar solvent that is a good solvent for the analyte and does not interfere with the analysis. |

| Incubation Temp | 85 °C | Allows for efficient partitioning of the volatile solvents into the headspace. |

| Incubation Time | 20 min | Sufficient time to reach equilibrium. |

Identification and Quantification: Residual solvents are identified by comparing their retention times to those of known standards. Quantification is performed using an external or internal standard method. The International Council for Harmonisation (ICH) Q3C guidelines provide limits for residual solvents in pharmaceutical products.[8][9][10][11]